5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione
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Overview
Description
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione typically involves the reaction of 5-chloro-3,1-benzoxazin-2,4-dione with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature under an inert atmosphere. The reaction is allowed to proceed for 72 hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The recyclability of catalysts and solvent-free conditions are also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzoxazinones .
Scientific Research Applications
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3,1-benzoxazin-2,4-dione
- 5-chloro-2-methyl-2H-isothiazol-3-one
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester
Uniqueness
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClNO3+ |
---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
5-chloro-1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C9H7ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4,7H,1H3/q+1 |
InChI Key |
QGBQLDOBUOZWGY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2C(=O)OC1=O)Cl |
Origin of Product |
United States |
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